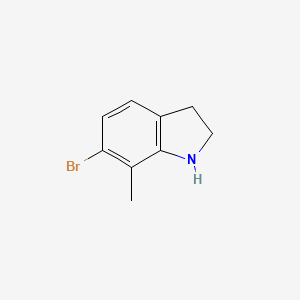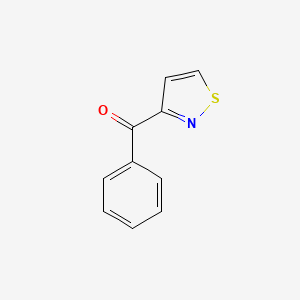![molecular formula C14H17NO4 B3248462 ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate CAS No. 1868138-83-3](/img/structure/B3248462.png)
ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate involves several steps. One common approach is the protodeboronation of pinacol boronic esters. In this method, alkyl boronic esters are subjected to a radical-based protodeboronation process, leading to the formation of the desired compound. The protocol can be paired with a Matteson–CH₂–homologation to achieve formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The compound’s molecular structure consists of an ethyl group attached to a but-2-enoate moiety. The benzyloxycarbonyl group protects the amino functionality. The double bond in the enoate allows for reactivity in various chemical reactions .
Chemical Reactions Analysis
- Aminolysis : Ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate can undergo aminolysis, where the amino group reacts with ammonia or primary/secondary amines to form amides . Hydromethylation : The compound can participate in hydromethylation reactions, leading to the addition of a hydrogen atom across the double bond. This transformation is valuable but not commonly explored .
Physical And Chemical Properties Analysis
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262. Open Access : Safety Data Sheet for Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate. Link : Technical Information for Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate. Link
Propiedades
IUPAC Name |
ethyl (E)-4-(phenylmethoxycarbonylamino)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-18-13(16)9-6-10-15-14(17)19-11-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3,(H,15,17)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHUIVACIFQSK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



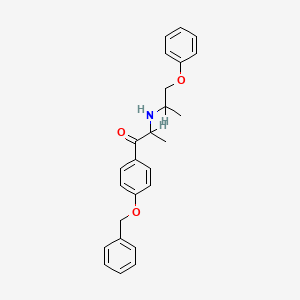

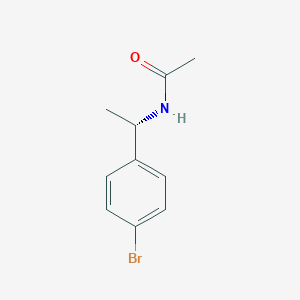
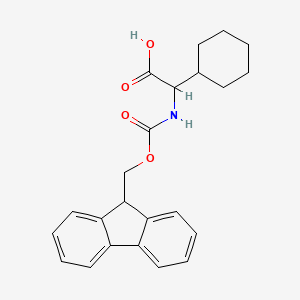
![N-[2-(4-bromophenyl)ethyl]formamide](/img/structure/B3248414.png)
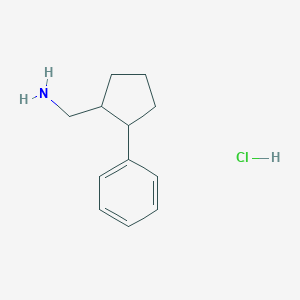
![N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3248432.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B3248439.png)
![Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate](/img/structure/B3248444.png)
